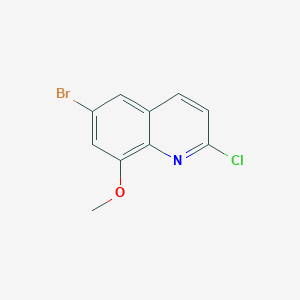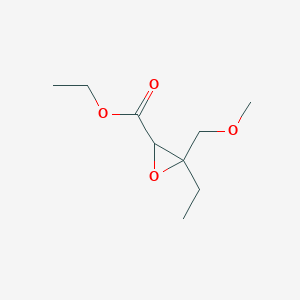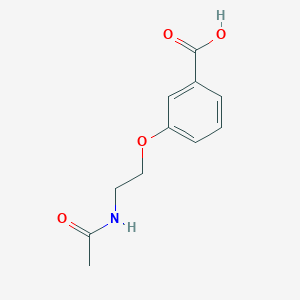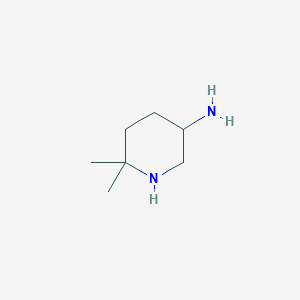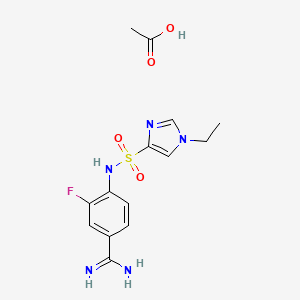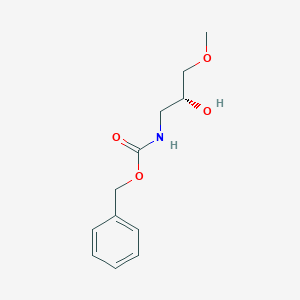![molecular formula C10H18O3 B15306585 Rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate](/img/structure/B15306585.png)
Rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate is a chemical compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . This compound is known for its unique structure, which includes a cyclohexane ring with a hydroxyl group and a propanoate ester group. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate typically involves the esterification of 3-hydroxycyclohexanepropanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxocyclohexanepropanoic acid or 3-carboxycyclohexanepropanoic acid.
Reduction: Formation of 3-hydroxycyclohexylpropanol.
Substitution: Formation of 3-chlorocyclohexylpropanoate or 3-bromocyclohexylpropanoate.
Scientific Research Applications
Rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Mechanism of Action
The mechanism of action of rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxycyclohexylpropanoate: Similar structure but lacks the racemic mixture.
Ethyl 3-hydroxycyclohexylpropanoate: Similar structure with an ethyl ester group instead of a methyl ester.
Cyclohexanepropanoic acid: The parent acid without esterification.
Uniqueness
Rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate is unique due to its racemic mixture, which provides a combination of stereoisomers. This racemic nature can lead to different biological activities and interactions compared to its non-racemic counterparts .
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
methyl 3-[(1S,3S)-3-hydroxycyclohexyl]propanoate |
InChI |
InChI=1S/C10H18O3/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h8-9,11H,2-7H2,1H3/t8-,9-/m0/s1 |
InChI Key |
ALNISZMNKBCWPQ-IUCAKERBSA-N |
Isomeric SMILES |
COC(=O)CC[C@@H]1CCC[C@@H](C1)O |
Canonical SMILES |
COC(=O)CCC1CCCC(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


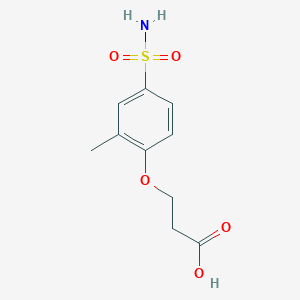
![3-(dimethylphosphoryl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15306513.png)
![7-Methoxy-5-azaspiro[3.4]octane](/img/structure/B15306515.png)
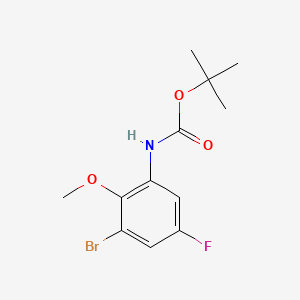
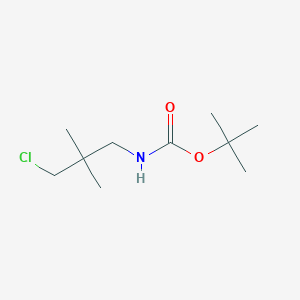
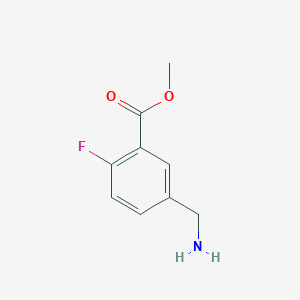
![4-Fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15306555.png)
